molecular formula C9H7ClN2 B6159543 4-(3-chlorophenyl)-1H-imidazole CAS No. 912763-45-2

4-(3-chlorophenyl)-1H-imidazole

Cat. No.: B6159543
CAS No.: 912763-45-2
M. Wt: 178.6
InChI Key:
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Description

4-(3-chlorophenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 3-chlorobenzaldehyde with glyoxal and ammonia or an amine, followed by cyclization to form the imidazole ring. The reaction conditions often require a solvent such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and may be carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-(3-chlorophenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or form hydrogen bonds, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1H-imidazole: Similar structure but with the chlorine atom in the para position.

    4-(3-bromophenyl)-1H-imidazole: Similar structure but with a bromine atom instead of chlorine.

    4-(3-methylphenyl)-1H-imidazole: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-(3-chlorophenyl)-1H-imidazole is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and binding properties. The electron-withdrawing nature of the chlorine atom can affect the compound’s chemical behavior and its interactions with biological targets.

Properties

CAS No.

912763-45-2

Molecular Formula

C9H7ClN2

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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